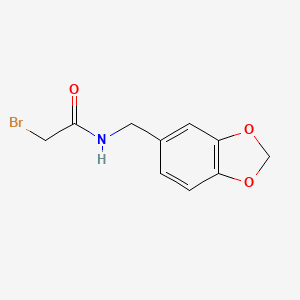

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZFZXURZMYSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodioxole moiety linked to a bromoacetamide group. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular pathways:

- Microtubule Dynamics : Similar compounds have shown the ability to interfere with microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This suggests that this compound may exhibit anticancer properties by stabilizing or destabilizing microtubules.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially providing therapeutic benefits in inflammatory diseases.

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Antitumor Activity : A study evaluated derivatives of benzodioxole for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the benzodioxole structure could enhance antitumor activity, suggesting a promising avenue for developing more potent anticancer agents .

- Antimicrobial Properties : Research on related benzodioxole compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. These findings support the potential use of benzodioxole derivatives in treating bacterial infections .

- In Vivo Studies : Animal model studies have shown that compounds with similar structural features can effectively reduce tumor size and improve survival rates in models of cancer, highlighting their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide exhibit anticancer properties. For instance, derivatives of benzodioxole have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that such compounds can target specific pathways involved in tumor growth, making them candidates for further development as anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research suggests that benzodioxole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This makes them valuable in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivative Development

Synthetic Routes

this compound can be synthesized through various chemical pathways involving the bromination of acetamides. The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the product. For example, the use of specific solvents and catalysts can significantly influence the efficiency of the synthesis process .

Derivative Exploration

The exploration of derivatives is crucial for enhancing the biological activity of the parent compound. Modifications at the benzodioxole moiety or the acetamide group can lead to compounds with improved potency or selectivity for biological targets. This strategy is commonly employed in drug design to optimize pharmacokinetic properties while minimizing toxicity .

Pharmacological Studies

Inhibition Studies

Pharmacological studies have focused on the inhibitory effects of this compound on various enzymes and receptors. For example, it has been reported to act as an inhibitor of certain kinases involved in cancer signaling pathways. These studies are essential for understanding the mechanism of action and therapeutic potential of this compound .

Toxicological Assessments

Toxicological assessments are critical for evaluating the safety profile of this compound. Investigations into its cytotoxicity and genotoxicity provide insights into potential side effects and help establish safe dosage ranges for future clinical applications .

Case Studies

Comparison with Similar Compounds

Halogenated Acetamides

- N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide Molecular Formula: C₉H₈ClNO₃ Molecular Weight: 213.62 g/mol Reactivity: Chlorine’s lower electronegativity and smaller atomic radius compared to bromine result in slower nucleophilic substitution reactions. Synthetic Utility: Widely used as a precursor for heterocyclic derivatives (e.g., thiadiazoles, triazoles) via reactions with heteroaryl thiols .

Benzodioxole-Containing Acetamides

- N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide Molecular Formula: C₁₇H₁₇BrN₂O₃ Structural Note: The acetamide side chain includes a substituted amine with a 4-bromophenyl group, increasing steric bulk and lipophilicity compared to the simpler bromoacetamide .

Physicochemical Properties

Table 1: Comparative Data for Selected Acetamide Derivatives

Preparation Methods

Acylation Using 2-Bromoacetyl Bromide

One of the most documented and effective methods involves the direct reaction of 1,3-benzodioxol-5-amine with 2-bromoacetyl bromide under controlled temperature and basic conditions.

-

- Dissolve 1,3-benzodioxol-5-amine in an anhydrous solvent such as dioxane or dichloromethane.

- Cool the solution to 0°C to control the exothermic reaction.

- Add triethylamine or another organic base to neutralize the released hydrogen bromide.

- Slowly add 2-bromoacetyl bromide dropwise to the stirred solution.

- Stir the reaction mixture at 0°C for 0.5 hours, then allow it to warm to room temperature and continue stirring for 1-2 hours.

- Quench the reaction by adding water and acidify to pH 4-5 with hydrochloric acid.

- Extract the product with an organic solvent such as dichloromethane.

- Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

- Purify the crude product by column chromatography.

-

- Typical yields reported are around 60-70%.

- The purified compound appears as a yellow solid with melting points near 55°C.

- Structural confirmation is achieved by ^1H NMR, IR, and mass spectrometry.

This method is exemplified in the synthesis of related benzodioxole amide derivatives reported by Sharma et al. (2004) and further detailed in a 2022 study on 1,3-benzodioxole derivatives acting as auxin receptor agonists.

Alternative Approach via 2-Bromoacetamide Derivatives

Another approach involves the synthesis of N-substituted 2-bromoacetamides by reacting 2-bromoacetyl bromide with various amines, including benzodioxole amines, in the presence of bases such as sodium hydride or triethylamine.

- Procedure:

- Prepare 2-bromoacetamide derivatives by reacting 2-bromoacetyl bromide with the amine precursor.

- Alternatively, react 2-bromoacetamide derivatives with benzodioxole amines under mild conditions.

- Use solvents like dimethylformamide (DMF) to facilitate the reaction.

- Employ sodium hydride as a base to deprotonate the amine and promote nucleophilic substitution.

- Stir the reaction mixture at room temperature until completion.

- Isolate the product by extraction and purification via chromatography.

This method is supported by analogous syntheses of N-substituted acetamides described in pharmaceutical research studies, where 2-bromoacetamide intermediates are key electrophiles for amide bond formation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dioxane, dichloromethane, DMF | Anhydrous conditions preferred |

| Temperature | 0°C to room temperature | Cooling controls exothermic acylation |

| Base | Triethylamine, sodium hydride | Neutralizes HBr, promotes nucleophilicity |

| Reaction Time | 0.5 to 2 hours | Sufficient for complete acylation |

| Purification | Column chromatography (silica gel) | Eluents: n-hexane/ethyl acetate or CHCl3/MeOH |

Representative Data Table of Preparation Yields and Conditions

| Entry | Amine Precursor | Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 1 | 1,3-benzodioxol-5-amine | 2-bromoacetyl bromide | Triethylamine | Dioxane | 0 to RT | 62 | Column chromatography |

| 2 | 1,3-benzodioxol-5-amine | 2-bromoacetyl bromide | Sodium hydride | DMF | RT | 65-70 | Column chromatography |

| 3 | Benzodioxole amine derivative | 2-bromoacetamide | Triethylamine | Dichloromethane | 0 to RT | 60-68 | Chromatography |

Notes on Reaction Mechanism and Side Reactions

- The acylation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of 2-bromoacetyl bromide.

- The presence of base is crucial to neutralize the HBr formed and to maintain the nucleophilicity of the amine.

- Side reactions such as over-acylation or hydrolysis can be minimized by controlling temperature and stoichiometry.

- Purification by chromatography is essential to remove unreacted starting materials and byproducts.

Summary of Research Findings

- The preparation of this compound is reliably achieved through acylation of 1,3-benzodioxol-5-amine with 2-bromoacetyl bromide under mild conditions.

- Yields range from 60% to 70%, with product purity confirmed by standard spectroscopic techniques.

- The use of anhydrous solvents and bases such as triethylamine or sodium hydride optimizes reaction efficiency.

- The methodologies are well-documented in peer-reviewed literature focusing on benzodioxole derivatives and related acetamide compounds.

- Alternative synthetic routes involving 2-bromoacetamide intermediates expand the scope of N-substituted derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide?

The compound can be synthesized via coupling reactions involving bromoacetyl chloride and a benzodioxol-containing amine. For example, in analogous syntheses, bromoacetyl chloride reacts with amines (e.g., 3-azidopropylamine) in the presence of a base like triethylamine (EtN) to yield bromoacetamide derivatives. Purification typically involves column chromatography, with structural confirmation via H/C NMR and mass spectrometry .

Q. How is this compound characterized for structural validation?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., exact mass 227.0416 for related chloroacetamide derivatives) .

- NMR Spectroscopy for functional group and connectivity analysis (e.g., benzodioxol methylene protons at ~4.5 ppm) .

- Single-crystal X-ray diffraction to resolve bond lengths and angles, with refinement using programs like SHELXL (R factor < 0.05) .

Q. What are the primary reactivity features of the bromoacetamide moiety in this compound?

The bromine atom is susceptible to nucleophilic substitution (e.g., with amines, azides, or thiols) under mild conditions. For instance, bromoacetamide derivatives have been used to synthesize labeling precursors for radiochemistry or bioconjugation, often requiring controlled pH and temperature to avoid side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Single-crystal X-ray studies (e.g., using SHELX programs) provide precise bond parameters and torsion angles. For example, in related benzodioxol derivatives, the dioxolane ring adopts a planar conformation, while the acetamide chain shows rotational flexibility. Discrepancies in solution-phase NMR vs. solid-state XRD data can be addressed by comparing torsion angles and intermolecular interactions (e.g., hydrogen bonding) .

Q. What methodologies address contradictory biological activity data for this compound?

If antimicrobial assays yield inconsistent results:

- Verify purity (>95%) via HPLC or LC-MS.

- Replicate assays under standardized conditions (e.g., MIC testing against reference strains).

- Perform computational docking studies to assess binding affinity to target proteins (e.g., fungal cytochrome P450) .

Q. How can degradation pathways be systematically studied under varying conditions?

Conduct stress testing by exposing the compound to:

Q. What kinetic and mechanistic insights apply to its nucleophilic substitution reactions?

Use pseudo-first-order kinetics with varying nucleophile concentrations (e.g., azide ions). Techniques like F NMR (for fluorinated analogs) or isotopic labeling (e.g., C-bromoacetamide) can track reaction progress. Computational methods (DFT) may predict transition states and activation energies .

Q. How can polymorphism or solvate formation be investigated?

Screen crystallization solvents (e.g., ethanol, DMSO-water) and analyze resulting crystals via:

- Powder XRD to identify distinct diffraction patterns.

- DSC to detect melting point variations.

- Variable-temperature XRD to study thermal phase transitions .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines for method validation:

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

- Modify the benzodioxol group : Introduce electron-withdrawing groups (e.g., -NO) to alter electronic effects.

- Replace bromine : Test iodo or trifluoromethyl analogs for improved stability.

- Evaluate bioisosteres : Replace acetamide with sulfonamide or urea moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.